6-Chloro-3-methoxy-2-nitropyridine

Catalog No.
S846831
CAS No.
1616526-81-8
M.F
C6H5ClN2O3
M. Wt
188.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-3-methoxy-2-nitropyridine

CAS Number

1616526-81-8

Product Name

6-Chloro-3-methoxy-2-nitropyridine

IUPAC Name

6-chloro-3-methoxy-2-nitropyridine

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

InChI

InChI=1S/C6H5ClN2O3/c1-12-4-2-3-5(7)8-6(4)9(10)11/h2-3H,1H3

InChI Key

BSAKOOHPKGWCJR-UHFFFAOYSA-N

SMILES

COC1=C(N=C(C=C1)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=C(N=C(C=C1)Cl)[N+](=O)[O-]

Use in Organic Chemistry

    Summary of the Application: “6-Chloro-3-methoxy-2-nitropyridine” is used as a reactant in the Suzuki and Negishi couplings reactions . These reactions are used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

    Methods of Application: In these reactions, “6-Chloro-3-methoxy-2-nitropyridine” is reacted with other organic compounds in the presence of a palladium catalyst. The exact procedures and conditions can vary depending on the specific reaction.

    Results or Outcomes: The outcome of these reactions is the formation of new organic compounds. The exact compounds produced can vary depending on the other reactants used in the reaction.

Use in the Synthesis of Nitropyridines

Synthesis of 6-Methoxy-3-nitropyridine-2-carbonitrile

    Summary of the Application: “6-Chloro-3-methoxy-2-nitropyridine” can be used in the synthesis of "6-methoxy-3-nitropyridine-2-carbonitrile" . This compound can be used as a reactant in further chemical reactions.

    Methods of Application: The exact methods of application can vary depending on the specific reaction conditions and the goals of the research. Typically, this involves reacting “6-Chloro-3-methoxy-2-nitropyridine” with other chemicals under controlled conditions.

    Results or Outcomes: The outcome of this reaction is the formation of “6-methoxy-3-nitropyridine-2-carbonitrile”. The exact yield and purity can vary depending on the specific reaction conditions.

6-Chloro-3-methoxy-2-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3. It features a pyridine ring substituted with a chlorine atom at the 6-position, a methoxy group at the 3-position, and a nitro group at the 2-position. The compound appears as a pale yellow solid and has a melting point typically ranging from 78 to 80 °C. It is slightly soluble in water and exhibits various chemical properties that make it useful in synthetic organic chemistry .

There is no scientific data available on the mechanism of action of CMNP in biological systems or its interaction with other compounds.

  • Limited Information: As with the other sections, specific safety information on CMNP is not available in scientific publications. However, due to the presence of the nitro group, CMNP should be handled with caution as nitroaromatic compounds can be explosive or shock-sensitive. Additionally, chlorine and methoxy groups can also pose health risks upon exposure.

6-Chloro-3-methoxy-2-nitropyridine is primarily involved in coupling reactions, specifically the Suzuki and Negishi reactions. These reactions utilize this compound as a reactant to form carbon-carbon bonds, facilitating the synthesis of more complex organic molecules. The mechanism of these reactions does not involve electrophilic aromatic substitution but rather relies on cross-coupling methodologies that are pivotal in pharmaceutical and materials chemistry .

While specific biological activities of 6-Chloro-3-methoxy-2-nitropyridine are not extensively documented, compounds with similar structures often exhibit significant biological properties, including antimicrobial and anticancer activities. The presence of chlorine, methoxy, and nitro groups can influence the pharmacological profile of the compound, potentially enhancing its efficacy as a therapeutic agent .

The synthesis of 6-Chloro-3-methoxy-2-nitropyridine can be achieved through several methods:

  • Starting Materials: Typically involves 2,6-dichloro-3-nitropyridine as a precursor.
  • Reagents: Common reagents include sodium hydride and methanol in solvents like tetrahydrofuran or dioxane.
  • Procedure:
    • The starting material is dissolved in dry solvent under an inert atmosphere.
    • Sodium hydride is added to initiate the reaction at low temperatures.
    • Following stirring and monitoring via thin-layer chromatography, water is added to quench the reaction.
    • The product is extracted using organic solvents like ethyl acetate or ether and purified through crystallization or chromatography .

6-Chloro-3-methoxy-2-nitropyridine finds applications primarily in organic synthesis. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as a reactant in coupling reactions makes it valuable for constructing complex molecular architectures necessary for drug development .

Interaction studies involving 6-Chloro-3-methoxy-2-nitropyridine often focus on its reactivity with various nucleophiles and electrophiles during synthetic procedures. Understanding these interactions helps predict reaction outcomes and optimize conditions for desired products. Additionally, studies on its biological interactions may reveal potential therapeutic targets or mechanisms of action relevant to medicinal chemistry .

Several compounds share structural similarities with 6-Chloro-3-methoxy-2-nitropyridine. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesBiological Activity
2-Chloro-6-methoxy-3-nitropyridineSimilar nitro and methoxy substitutionsPotential antimicrobial properties
3-Methoxy-2-chloropyridineChlorine at different position; no nitro groupVaries; less studied
5-Chloro-3-methoxypyridineChlorine at different position; similar methoxyAnticancer activity reported

Uniqueness of 6-Chloro-3-methoxy-2-nitropyridine:
The specific arrangement of chlorine, methoxy, and nitro groups at designated positions on the pyridine ring provides distinct reactivity patterns and potential biological activities that may not be present in its analogs. This unique combination may enhance its utility in synthetic applications compared to other similar compounds .

XLogP3

1.9

Dates

Modify: 2023-08-16

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